Pediocin ach
Description
Structure
2D Structure
Properties
CAS No. |
120367-03-5 |
|---|---|
Molecular Formula |
C196H297N61O60S5 |
Molecular Weight |
4628 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-4-amino-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]oxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C196H297N61O60S5/c1-18-92(7)155(190(310)242-130(65-142(206)269)181(301)241-129(64-141(205)268)171(291)215-75-145(272)224-94(9)161(281)233-121(50-55-322-17)174(294)225-95(10)162(282)236-125(59-105-69-212-116-36-23-21-33-112(105)116)177(297)227-97(12)163(283)254-157(98(13)260)187(307)220-73-144(271)213-74-146(273)230-126(61-107-71-209-88-222-107)179(299)235-120(48-49-139(203)266)167(287)214-79-150(277)232-132(66-143(207)270)195(315)317-196(316)138(86-321)249-176(296)119(39-27-31-54-200)234-166(286)114(202)60-106-70-208-87-221-106)253-191(311)156(93(8)19-2)252-186(306)137(85-320)248-193(313)159(100(15)262)257-194(314)160(101(16)263)255-164(284)96(11)226-173(293)117(37-25-29-52-198)228-147(274)76-217-169(289)124(58-104-68-211-115-35-22-20-32-111(104)115)239-182(302)131(67-152(279)280)243-188(308)154(91(5)6)251-184(304)134(82-259)245-185(305)136(84-319)246-183(303)133(81-258)244-180(300)127(62-108-72-210-89-223-108)240-175(295)118(38-26-30-53-199)229-148(275)77-219-172(292)135(83-318)247-192(312)158(99(14)261)256-189(309)153(90(3)4)250-151(278)80-218-170(290)128(63-140(204)267)231-149(276)78-216-168(288)122(56-102-40-44-109(264)45-41-102)238-178(298)123(57-103-42-46-110(265)47-43-103)237-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,106-108,113-114,117-138,153-160,211-212,258-265,318-321H,18-19,24-31,34,37-39,48-67,73-86,197-202H2,1-17H3,(H2,203,266)(H2,204,267)(H2,205,268)(H2,206,269)(H2,207,270)(H,213,271)(H,214,287)(H,215,291)(H,216,288)(H,217,289)(H,218,290)(H,219,292)(H,220,307)(H,224,272)(H,225,294)(H,226,293)(H,227,297)(H,228,274)(H,229,275)(H,230,273)(H,231,276)(H,232,277)(H,233,281)(H,234,286)(H,235,299)(H,236,282)(H,237,285)(H,238,298)(H,239,302)(H,240,295)(H,241,301)(H,242,310)(H,243,308)(H,244,300)(H,245,305)(H,246,303)(H,247,312)(H,248,313)(H,249,296)(H,250,278)(H,251,304)(H,252,306)(H,253,311)(H,254,283)(H,255,284)(H,256,309)(H,257,314)(H,279,280)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,106?,107?,108?,113-,114-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChI Key |
FLTWKHKMXZLDNR-CVMNUACMSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4C=NC=N4)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Synonyms |
PedA pediocin AcH pediocin PA-1 |
Origin of Product |
United States |
Pediocin Ach: an Academic Overview
Contextualization of Pediocin AcH within Class IIa Bacteriocin (B1578144) Research
This compound is classified as a Class IIa bacteriocin, a group often referred to as pediocin-like bacteriocins. nih.gov This class is characterized by small, heat-stable, non-lanthionine-containing peptides. asm.orgnih.gov A defining feature of Class IIa bacteriocins is the highly conserved N-terminal sequence motif, YGNGV, often called the "pediocin box". mdpi.comasm.orgresearchgate.net This motif is crucial for their antimicrobial activity. asm.org
Structurally, this compound is a 44-amino-acid peptide. nih.govnih.gov It possesses two disulfide bonds, one in the conserved N-terminal region and another in the more variable C-terminal region. nih.govasm.org This second disulfide bridge is not present in all Class IIa bacteriocins and is thought to contribute to the higher potency and stability of pediocins like AcH. nih.govasm.org The N-terminal region is hydrophilic and cationic, while the C-terminal region is more hydrophobic. asm.orgfrontiersin.org This amphiphilic nature is critical for its mechanism of action, which involves interaction with and disruption of the target cell's cytoplasmic membrane. researchgate.netnih.gov
The genetic determinants for this compound production are typically located on a plasmid within the producer organism, Pediococcus acidilactici. mdpi.comnih.gov The bacteriocin is initially synthesized as an inactive precursor peptide (prepediocin) with a leader sequence that is subsequently cleaved off during secretion to yield the active mature peptide. asm.orgnih.gov Interestingly, research has shown that the precursor form of this compound also exhibits biological activity. asm.org While primarily produced by Pediococcus species, the gene for this compound has also been found in other lactic acid bacteria, such as Lactobacillus plantarum. mdpi.comnih.gov
The primary mechanism of action for this compound, like other Class IIa bacteriocins, is the permeabilization of the cytoplasmic membrane of susceptible bacteria. nih.govnih.govasm.org This leads to the leakage of essential intracellular components, such as ions (like K+), amino acids, and ATP, ultimately causing cell death. nih.govasm.orgoup.com The C-terminal region of the bacteriocin is believed to be responsible for recognizing and binding to specific receptors on the target cell membrane, while the N-terminal region is involved in pore formation. asm.orgnih.gov
Historical and Current Significance in Microbial Control
The discovery and characterization of this compound have been significant milestones in the field of microbial control, particularly in the context of food preservation. Its potent activity against a broad spectrum of Gram-positive bacteria, including major foodborne pathogens and spoilage organisms, has driven extensive research into its practical applications. nih.goviastate.eduoup.com
Historically, research on this compound, often studied alongside the identical peptide Pediocin PA-1, was among the earliest to elucidate the mode of action of Class IIa bacteriocins. nih.govasm.orgscispace.comrug.nl These studies established its bactericidal nature and its ability to rapidly disrupt the cell membrane of sensitive strains. nih.govoup.com Its effectiveness against the notorious foodborne pathogen Listeria monocytogenes has been a major focus of research, positioning it as a promising natural alternative to chemical preservatives. frontiersin.orgiastate.edunih.govresearchgate.net
The significance of this compound in microbial control stems from several key properties:
Broad Inhibitory Spectrum: It is effective against a wide range of Gram-positive bacteria, including species of Listeria, Staphylococcus, Clostridium, and Enterococcus. nih.goviastate.edu
Stability: this compound is notably stable over a wide range of pH values and is resistant to heat, making it suitable for use in various food processing conditions. frontiersin.orgnih.govoup.com
Natural Origin: Produced by "Generally Recognized As Safe" (GRAS) organisms like Pediococcus acidilactici, it is considered a natural antimicrobial, which is highly desirable for consumers seeking clean-label food products. iastate.edunih.gov
Current research continues to explore and expand the applications of this compound. One area of focus is its use in combination with other preservation techniques, known as the "hurdle concept". iastate.edu Studies have shown that its efficacy can be enhanced when used alongside methods like irradiation and high hydrostatic pressure. iastate.eduiastatedigitalpress.com Furthermore, its application in active food packaging, where the bacteriocin is incorporated into packaging materials to inhibit microbial growth on the food surface, is an area of active investigation. researchgate.net The potential of this compound extends beyond food, with some research suggesting its utility in controlling topical infections. asm.org
The following table summarizes key research findings on the application of this compound in microbial control:
| Application Area | Target Microorganisms | Key Findings |
| Meat Preservation | Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens | This compound persists and remains active in meat products under refrigeration and frozen storage. Its effectiveness is maintained after irradiation and high-pressure processing. iastate.eduiastatedigitalpress.com |
| Dairy Products | Listeria monocytogenes | Effective in reducing L. monocytogenes counts in products like cottage cheese and cheese sauce. frontiersin.org The producing organism, Lactobacillus plantarum WHE 92, shows good production at pH levels common in dairy products. nih.gov |
| General Food Systems | Various Gram-positive spoilage and pathogenic bacteria | Demonstrates rapid bactericidal action and is dependent on concentration. nih.govnih.gov Can be used by inoculating the food with a producer strain or by adding the purified bacteriocin. nih.govfrontiersin.org |
The continued investigation into this compound and other Class IIa bacteriocins holds significant promise for the development of novel and effective strategies for microbial control in various industries.
Molecular Genetics and Biosynthesis of Pediocin Ach
Genetic Determinants of Pediocin AcH Production
The genetic blueprint for this compound production is not located on the bacterial chromosome but is instead encoded on a plasmid. tandfonline.commdpi.com This plasmid-borne nature facilitates the potential transfer of pediocin production capabilities to other bacteria. mdpi.com
Organization of the pap Operon (papA, papB, papC, papD)
The genes required for the synthesis and secretion of this compound are clustered together in an operon designated as the pap operon. tandfonline.com This operon is approximately 3,500 base pairs in length and consists of four genes: papA, papB, papC, and papD. tandfonline.comnih.govnih.gov These genes share a common promoter and a rho-independent terminator, and each gene possesses its own independent ribosome binding site, as well as initiation and termination codons. tandfonline.comnih.gov
The functions of the genes within the pap operon are as follows:
papA : This is the structural gene that encodes the 62-amino-acid precursor of this compound, known as pre-pediocin. tandfonline.comasm.orgnih.govnih.gov
papB : This gene encodes the immunity protein, which protects the producer cell from the antimicrobial action of its own pediocin. tandfonline.comasm.orgnih.gov
papC : This gene codes for an accessory protein involved in the transport of this compound across the cell membrane. tandfonline.comasm.orgnih.gov
papD : This gene encodes a protein that is a member of the ATP-binding cassette (ABC) transporter family. nih.gov It is essential for both the translocation and the processing of the pre-pediocin molecule. tandfonline.comnih.govasm.org
The organization of these genes into a single operon ensures the coordinated expression of all the components necessary for this compound production and immunity.
Plasmid-Encoded Genes for this compound Synthesis
The production of this compound is a trait linked to the presence of a specific plasmid. In Pediococcus acidilactici H, the pap operon is located on the plasmid pSMB74, which has a total size of 8,877 base pairs. nih.govasm.orgnih.gov Similarly, in P. acidilactici PAC1.0, the genes for the identical pediocin PA-1 are found on the 9.4 kb plasmid pSRQ11. psu.edu The presence of these pediocin-encoding genes on plasmids has been confirmed in various strains of Pediococcus and even in other lactic acid bacteria like Lactobacillus plantarum. mdpi.comoup.comresearchgate.net Southern blot hybridization has been used to identify these pediocin-encoding plasmids in different bacterial isolates. researchgate.net The plasmid-borne nature of these genes is significant as it allows for their transfer between different bacterial strains and even genera, contributing to the dissemination of this antimicrobial capability. mdpi.comresearchgate.net
Ribosomal Synthesis and Post-Translational Modification
This compound is synthesized on the ribosome as an inactive precursor peptide, which then undergoes a series of modifications to become a fully active bacteriocin (B1578144). asm.orgnih.govnih.gov
Precursor Processing and Leader Peptide Cleavage
The initial product of the papA gene translation is a 62-amino-acid pre-pediocin. asm.orgnih.gov This precursor molecule is biologically inactive and contains an 18-amino-acid N-terminal leader peptide. asm.orgnih.govnih.gov For the bacteriocin to become active, this leader peptide must be cleaved off. asm.orgnih.gov This processing event is a crucial step in the maturation of this compound and is carried out by the PapD protein. asm.orgnih.govasm.org The cleavage results in the formation of the mature, 44-amino-acid active this compound. researchgate.netnih.govasm.org
Role of Ancillary Proteins (PapC, PapD) in Translocation and Processing
The ancillary proteins PapC and PapD form a dedicated transport system for this compound. tandfonline.com PapD is a multifunctional protein that belongs to the ABC transporter superfamily and possesses an ATP-binding motif. nih.gov It is not only responsible for the cleavage of the leader peptide from pre-pediocin but also plays an essential role in its translocation across the cytoplasmic membrane. tandfonline.comnih.govasm.org The PapD protein has a protease domain that facilitates this cleavage. asm.orgnih.gov
PapC acts as an accessory protein to PapD. tandfonline.comasm.orgnih.gov While some studies in E. coli initially suggested that only papA and papD were necessary for pediocin production, further research has shown that PapC is also essential for efficient secretion. nih.govpsu.edu PapC is a membrane fusion protein that likely works in conjunction with PapD to facilitate the efficient transport of the pediocin precursor out of the cell. asm.orgnih.gov This specialized secretion machinery ensures that the active bacteriocin is released into the extracellular environment where it can act on susceptible target bacteria. nih.gov
Immunity Mechanisms to this compound in Producer Strains
To avoid self-destruction, this compound-producing strains have a specific immunity mechanism. tandfonline.com This immunity is conferred by the papB gene, which is part of the pap operon. tandfonline.comasm.org The PapB protein is responsible for protecting the producer cell from the lethal effects of the pediocin it synthesizes. tandfonline.comasm.org While the precise mechanism of the PapB immunity protein is not fully elucidated, it is believed to prevent the pediocin from interacting with the producer cell's own cytoplasmic membrane. asm.org It has been suggested that the immunity protein may lock the bacteriocin onto its receptor, forming a ternary complex that prevents the subsequent steps leading to cell death. conicet.gov.ar This immunity is highly specific to this compound and related pediocin-like bacteriocins. conicet.gov.ar
Structural Biology and Mechanistic Insights into Pediocin Ach Antimicrobial Activity
Primary and Higher-Order Structural Features of Pediocin AcH
This compound is a 44-amino-acid cationic peptide with a molecular weight of less than 5 kDa. nih.govnih.gov Its structure is characterized by distinct regions that play crucial roles in its function. asm.org The peptide is largely unstructured in aqueous solutions but adopts a more defined conformation in the presence of membranes. nih.govacs.org
Conserved N-terminal Region and the Pediocin Box Motif (YGNGVL)
A hallmark of this compound and other class IIa bacteriocins is the highly conserved N-terminal region. asm.orgnih.gov This region is hydrophilic, cationic, and contains the signature "pediocin box" motif, YGNGV (or YGNGVL). mdpi.comasm.orgnih.gov This conserved sequence is critical for the initial interaction with the target cell. asm.orgconicet.gov.ar The N-terminal domain, up to approximately residue 17, folds into a three-stranded anti-parallel β-sheet-like structure. asm.orgnih.gov This structure presents distinct hydrophobic and hydrophilic faces, which is important for its interaction with both the aqueous environment and the cell membrane. asm.org
Structural Role of Disulfide Bonds in this compound Functionality (Cys9-Cys14, Cys24-Cys44)
This compound possesses two essential disulfide bonds. nih.gov The first, between Cys9 and Cys14, is located within the conserved N-terminal region and is crucial for stabilizing the three-stranded anti-parallel β-sheet structure. asm.orgnih.gov This bond is a common feature among pediocin-like bacteriocins. acs.org
The second disulfide bond, between Cys24 and Cys44, is a distinguishing feature of this compound. nih.govnih.gov This bond is located in the more variable C-terminal region and creates a hairpin-like loop. asm.orgnih.gov The presence of this second disulfide bond is associated with the enhanced potency, broader spectrum of activity, and increased thermal stability of this compound compared to bacteriocins with only one disulfide bond. asm.orgacs.orgnih.gov Reduction of these disulfide bonds, particularly the C-terminal one, leads to a significant decrease in antimicrobial activity. nih.govnih.gov All four cysteine residues are considered necessary for the full activity of this compound as they play a vital role in stabilizing its secondary structure.
Conformation in Membrane-Mimicking Environments
While largely unordered in aqueous solution, this compound undergoes a significant conformational change upon interacting with membrane-mimicking environments like vesicles or detergent micelles. acs.org In aqueous solution, it exists primarily as a random coil (around 56%), with some β-strand (20%) and β-turn (15%) structures. acs.org However, when bound to vesicles, the peptide develops a significant amount of α-helical structure (approximately 32%) while the β-sheet and β-turn structures remain largely intact. acs.org This results in a βα domain structure in the membrane-bound state. acs.org The formation of the α-helical structure in the C-terminal region is thought to force the C-terminal tail to loop back, facilitating the formation of the Cys24-Cys44 disulfide bond. acs.org Detergent micelles have been shown to be effective in inducing a secondary structure in this compound that is comparable to that observed in vesicles, highlighting the importance of a hydrocarbon-water interface for its proper folding. acs.org
Molecular Mechanisms of Target Cell Disruption
The antimicrobial action of this compound is a multi-step process that culminates in the disruption of the target cell's cytoplasmic membrane, leading to cell death. frontiersin.orgnih.gov
Interaction with the Cytoplasmic Membrane and Pore Formation
The initial step in the mechanism of action is the binding of this compound to the surface of the target bacterial cell. conicet.gov.arresearchgate.net This initial attachment is primarily mediated by electrostatic interactions between the positively charged residues in the cationic N-terminal region of the bacteriocin (B1578144) and negatively charged components of the Gram-positive bacterial cell wall, such as lipoteichoic acids. frontiersin.orgresearchgate.netasm.org
Following this initial binding, this compound interacts with the cytoplasmic membrane, leading to the formation of pores. frontiersin.orgconicet.gov.arresearchgate.net This pore formation results in the dissipation of the transmembrane electrical potential and the leakage of intracellular ions (like K+), small molecules, and ATP. frontiersin.orgconicet.gov.arresearchgate.net The size of the pores appears to be dependent on the concentration of the bacteriocin. rug.nl The insertion of the hydrophobic, hairpin-like C-terminal domain into the membrane is a critical step in pore formation. frontiersin.org The flexible hinge region separating the N- and C-terminal domains allows the C-terminal hairpin to penetrate the hydrophobic core of the membrane. frontiersin.orgconicet.gov.ar
Binding to the Mannose Phosphotransferase System (Man-PTS) Receptor
For its potent activity against specific bacteria like Listeria monocytogenes, this compound utilizes a specific receptor on the target cell surface: the mannose phosphotransferase system (Man-PTS). asm.orgnih.govconicet.gov.ar The Man-PTS is a protein complex involved in the transport and phosphorylation of mannose. nih.govplos.org The membrane-embedded components of the Man-PTS, specifically the IIC and IID subunits, serve as the docking site for this compound. nih.govplos.org
Cryo-electron microscopy studies have revealed that the N-terminal β-sheet region of this compound specifically recognizes and binds to the extracellular surface of the Core domain (composed of IIC and IID) of the Man-PTS. researchgate.net This binding event induces a conformational change in the Man-PTS, causing the Core domain to open away from the Vmotif domain. researchgate.net This movement allows the C-terminal, wedge-like region of this compound to penetrate the membrane and become embedded between the Vmotif and Core domains, effectively creating a pore through the membrane. asm.orgresearchgate.net This receptor-mediated mechanism ensures a high degree of specificity and efficiency in the antimicrobial action of this compound. nih.govconicet.gov.ar
Membrane Permeabilization and Intracellular Leakage (e.g., K+ ions, UV-absorbing materials)
The antimicrobial action of this compound is significantly attributed to its ability to permeabilize the cytoplasmic membrane of susceptible bacteria. nih.gov This disruption leads to the leakage of essential intracellular components, a key step in its bactericidal mechanism. nih.gov
Following treatment with this compound, sensitive bacterial cells exhibit a notable loss of intracellular potassium ions (K+) and UV-absorbing materials. researchgate.netresearchgate.net For instance, studies on Lactobacillus plantarum NCDO 955 demonstrated a fourfold increase in potassium ion efflux after exposure to this compound. researchgate.net Concurrently, there is a measurable leakage of materials that absorb ultraviolet light at a wavelength of 260 nm, which is indicative of the release of nucleic acids and other cellular constituents. researchgate.net
This membrane permeabilization is a direct consequence of pore formation in the cytoplasmic membrane, a characteristic action of class IIa bacteriocins. researchgate.netnih.gov The formation of these pores disrupts the integrity of the cell membrane, leading to the uncontrolled efflux of small molecules and ions. nih.govfrontiersin.org The extent of leakage can be influenced by environmental factors such as pH. For example, the loss of K+ from Oenococcus oeni cells treated with a pediocin was found to increase as the pH was reduced from 7 to 5, indicating enhanced membrane disruption in more acidic conditions. frontiersin.org
The table below summarizes the observed leakage of intracellular materials from bacterial cells upon treatment with this compound and similar pediocins.
| Target Organism | Leaked Component | Observation |
| Lactobacillus plantarum NCDO 955 | Potassium Ions (K+) | Fourfold increase in efflux compared to untreated cells. researchgate.net |
| Lactobacillus plantarum NCDO 955 | UV-absorbing materials (260 nm) | Slight increase (0.07 O.D. units) in supernatant absorbance. researchgate.net |
| Pediococcus pentosaceus | Potassium Ions (K+) | Efflux of K+ ions observed. researchgate.net |
| Pediococcus pentosaceus | UV-absorbing materials | Leakage of some UV-absorbing materials. researchgate.net |
| Listeria monocytogenes | Potassium Ions (K+) | Pediocin treatment caused pore formation comparable to valinomycin. researchgate.net |
Dissipation of Transmembrane Electrical Potential and ATP Depletion
A critical consequence of the membrane permeabilization induced by this compound is the dissipation of the transmembrane electrical potential (ΔΨ) and the subsequent depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.govfrontiersin.org The proton motive force (PMF), composed of the transmembrane pH gradient (ΔpH) and ΔΨ, is essential for vital cellular functions, including nutrient transport and ATP synthesis. asm.org
This compound and other class IIa bacteriocins act as membranotropic agents that disrupt this energy-generating system. nih.gov By forming pores in the cytoplasmic membrane, this compound causes an uncontrolled movement of ions, which leads to the collapse of the electrical potential across the membrane. frontiersin.orgresearchgate.net This dissipation of ΔΨ has been demonstrated in sensitive cells, including Listeria monocytogenes. unl.eduasm.org
The collapse of the PMF directly impacts the cell's ability to produce ATP. With the dissipation of the ion gradients, the primary mechanism for ATP synthesis via ATP synthase is compromised. asm.org This leads to a rapid depletion of the intracellular ATP pool. nih.gov While the pores created by some bacteriocins may not be large enough to allow the direct efflux of ATP, the cell's futile attempts to regenerate the PMF lead to a slow reduction in intracellular ATP levels. asm.org Ultimately, the combination of a dissipated transmembrane potential and ATP depletion cripples the cell's metabolic activities, contributing significantly to its death. nih.govfrontiersin.org
Bactericidal Effects on Susceptible Bacterial Strains (e.g., Cell Lysis, Enzyme and DNA Leakage)
The mode of action of this compound against susceptible bacterial strains is bactericidal, leading to cell death rather than merely inhibiting growth. researchgate.netresearchgate.net This lethal effect is the culmination of the membrane-disrupting events described previously, which can ultimately result in cell lysis and the leakage of larger intracellular molecules such as enzymes and DNA. researchgate.netmdpi.com
While the initial pore formation leads to the leakage of small ions and molecules, at higher concentrations or with prolonged exposure, this compound can cause more extensive membrane damage, leading to the lysis of the target cell. researchgate.net Evidence of this lytic action comes from studies showing the release of the intracellular enzyme β-galactosidase from treated cells. mdpi.com The detection of this enzyme in the extracellular medium indicates a loss of cytoplasmic integrity.
Furthermore, the leakage of DNA has also been observed as a consequence of this compound treatment. researchgate.netmdpi.com The release of genetic material into the surrounding environment is a definitive sign of severe cell membrane damage and impending cell death. For example, treatment of Listeria ivanovii with a pediocin resulted in both enzyme and DNA leakage. researchgate.net However, it is noteworthy that in some instances, treatment with lower concentrations of pediocin did not cause the loss of cellular proteins and DNA, suggesting that cell lysis might be a concentration-dependent phenomenon. researchgate.net
The table below outlines the bactericidal effects and associated leakage observed in various bacterial strains treated with pediocins.
| Target Organism | Effect | Leaked Component |
| Listeria ivanovii | Bactericidal, Cell Lysis | Enzymes, DNA researchgate.net |
| Enterococcus faecalis | Bactericidal, Cell Lysis | Enzymes researchgate.net |
| Listeria monocytogenes | Cell Lysis (at high concentrations) | Not specified researchgate.net |
| Listeria monocytogenes | Bactericidal | β-galactosidase, DNA mdpi.com |
| Enterococcus faecalis | Bactericidal | β-galactosidase, DNA mdpi.com |
Antimicrobial Spectrum and Modulating Factors of Pediocin Ach Activity
Spectrum of Activity Against Gram-Positive Microorganisms
Pediocin AcH exhibits broad-spectrum bactericidal activity against a wide array of Gram-positive bacteria. wikipedia.org These bacteriocins are recognized for their capacity to either kill or inhibit the proliferation of numerous Gram-positive foodborne pathogens and spoilage bacteria. nih.gov The primary target of pediocin is the cytoplasmic membrane of susceptible bacteria, where it forms pores, leading to the dissipation of the membrane's electrochemical potential and ultimately cell death. wikipedia.orgnih.gov
Efficacy Against Listeria monocytogenes Strains
This compound is particularly renowned for its potent anti-listerial properties. nih.govnih.gov It demonstrates high specific activity against Listeria monocytogenes, a significant foodborne pathogen. nih.gov The effectiveness of this compound against various Listeria strains has been well-documented in numerous studies. For instance, the viability of L. monocytogenes strains Scott A and Ohio 2, as well as Listeria ivanovii, was significantly reduced upon exposure to this compound. nih.gov Specifically, one study noted that while L. monocytogenes Ohio 2 was the most susceptible, L. ivanovii was extremely sensitive, showing a viability loss of over 6 logs. nih.gov
The bactericidal action of this compound against Listeria species is rapid. nih.gov The application of pediocin has been shown to cause a reduction in L. monocytogenes populations in various food models, including beef, sausage, and dairy products. nih.govnih.gov The concentration of pediocin and the specific strain of L. monocytogenes can influence the degree of inhibition. nih.gov For example, a study using 1,350 AU/ml of pediocin reported a decrease of 1, 3, and 7 log cfu/g in the populations of L. monocytogenes ScottA, L. monocytogenes Ohio2, and L. ivanovii ATCC 19119, respectively. nih.gov
Interactive Data Table: Efficacy of this compound against Listeria species
| Target Microorganism | This compound Concentration | Log Reduction (cfu/g or cfu/ml) | Food Matrix/Medium | Reference |
| L. monocytogenes Scott A | 1,350 AU/ml | 1 | Various food products | nih.gov |
| L. monocytogenes Ohio 2 | 1,350 AU/ml | 3 | Various food products | nih.gov |
| L. ivanovii ATCC 19119 | 1,350 AU/ml | 7 | Various food products | nih.gov |
| L. monocytogenes | 5000 BU/ml | 2 | Spanish dry-fermented sausages | dergipark.org.tr |
| L. monocytogenes ATCC 7644 | Not specified | >2 | Sliced cooked sausage | nih.gov |
Activity Against Other Foodborne Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridium perfringens, Bacillus cereus)
Beyond its anti-listerial effects, this compound is effective against a range of other significant Gram-positive foodborne pathogens. researchgate.netfrontiersin.org Its inhibitory spectrum includes Staphylococcus aureus, Enterococcus faecalis, and Clostridium perfringens. researchgate.netfrontiersin.orgciteab.comatamanchemicals.com The bactericidal action against these organisms is rapid. citeab.comatamanchemicals.com
Studies have demonstrated the inhibitory activity of different pediocin types, including this compound, against the growth of C. perfringens. wikipedia.org For instance, Pediocin PA-1, which has an identical amino acid sequence to this compound, was shown to reduce the counts of C. perfringens by 2 log units in frankfurters stored at 10°C for 60 days. dergipark.org.trwikipedia.org Similarly, this compound has been proven effective against Enterococcus faecalis. researchgate.netfrontiersin.org Research has shown that pediocin can be bactericidal to E. faecalis at a concentration of 800 AU/mL. nih.gov
The antimicrobial activity of pediocin also extends to Staphylococcus aureus. citeab.comatamanchemicals.com Some pediocin-producing strains have shown significant antimicrobial activity against S. aureus. lipidmaps.org Pediocin has also been reported to be effective against Bacillus cereus. plos.org
Interactive Data Table: Activity of this compound Against Other Foodborne Pathogens
| Target Microorganism | Pediocin Type/Concentration | Observed Effect | Reference |
| Staphylococcus aureus | This compound | Inhibition | citeab.comatamanchemicals.com |
| Enterococcus faecalis | This compound | Inhibition | researchgate.netfrontiersin.org |
| Enterococcus faecalis | Pediocin NV 5 (800 AU/mL) | Bactericidal | nih.gov |
| Clostridium perfringens | This compound/PA-1 | Inhibition | researchgate.netfrontiersin.orgwikipedia.org |
| Clostridium perfringens | Pediocin PA-1 (5000 BU/ml) | 2 log reduction | dergipark.org.tr |
| Bacillus cereus | Pediocin AcM | Antibacterial effect | plos.org |
Inhibition of Spoilage-Associated Lactic Acid Bacteria
This compound also demonstrates inhibitory activity against various spoilage-associated lactic acid bacteria (LAB). wikipedia.org This includes species within the genera Lactobacillus and Leuconostoc. frontiersin.org For example, Lactobacillus plantarum is a known sensitive strain. lipidmaps.org The bacteriocin (B1578144) produced by Pediococcus sp. isolated from kimchi was effective in inhibiting the growth of predominant lactic acid bacteria involved in kimchi fermentation, such as Lactobacillus brevis, L. plantarum, and Leuconostoc mesenteroides. nih.gov
Activity Against Select Gram-Negative Bacteria (e.g., P. aeruginosa, K. pneumoniae, H. pylori)
While the primary targets of this compound are Gram-positive bacteria, it can also exhibit activity against certain Gram-negative bacteria, often when these bacteria are subjected to stress. wikipedia.org The outer membrane of Gram-negative bacteria typically acts as a barrier to many bacteriocins. However, some studies have reported the inhibition of Gram-negative organisms like Pseudomonas aeruginosa and Klebsiella pneumoniae. uni.luwikipedia.orgmdpi.com
One study found that a pediocin isolated from cheese showed antibacterial activity against P. aeruginosa and K. pneumoniae, with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for both. wikipedia.orgmdpi.com Another study reported that a pediocin-producing P. acidilactici strain demonstrated antibacterial activity against K. pneumoniae. uni.lu However, other research indicates that high concentrations of pediocin are required to achieve minimal inhibition of strains like P. aeruginosa when used alone. wikipedia.org
There is also evidence suggesting the potential of pediocins against Helicobacter pylori. wikipedia.orgmdpi.comcmdm.tw One study reported that Pediocin BA28 produced by Pediococcus acidilactici BA28 can inhibit H. pylori. cmdm.tw Another study on a pediocin from cheese also demonstrated significant activity against H. pylori. wikipedia.orgmdpi.com
Influence of Environmental Conditions on this compound Activity
The antimicrobial efficacy of this compound is not static but is influenced by various environmental parameters. Understanding these factors is crucial for its potential applications.
pH Stability and Optimal Activity Range
This compound is known for its stability and activity over a wide pH range. citeab.comatamanchemicals.com Most pediocin isoforms remain active in a pH range of 2 to 10. nih.gov Some studies have reported that pediocin retains its activity at pH values between 2.0 and 9.0 after 2 hours. lipidmaps.org Another study on a pediocin from Pediococcus acidilactici showed stability at pH 3.0 to 7.0. fishersci.ca A pediocin isolated from kimchi was found to be stable in a pH range of 5.0 to 10.0. nih.gov The optimal pH for the binding of this compound to sensitive cells is reported to be around 6.0. lipidmaps.org The production of pediocin by Pediococcus acidilactici can also be influenced by pH, with optimal production observed at a pH of approximately 6.5 to 6.6. lipidmaps.orgnih.gov
Interactive Data Table: pH Stability and Optimal Activity of this compound
| pH Range | Observation | Reference |
| 2.0 - 10.0 | Activity retained | nih.gov |
| 2.0 - 9.0 | No change in activity after 2 hours | lipidmaps.org |
| 4.0 - 7.0 | Stable | fishersci.ca |
| 5.0 - 10.0 | Stable | nih.gov |
| 6.0 | Maximum binding to sensitive cells | lipidmaps.org |
| 6.5 - 6.6 | Optimal for production | lipidmaps.orgnih.gov |
Thermal Stability of Antimicrobial Activity
This compound exhibits remarkable thermal stability, a characteristic that makes it a robust candidate for applications where heat treatment is involved. nih.gov Its antimicrobial activity is retained across a wide spectrum of temperatures, including conditions used in food processing like pasteurization and autoclaving. nih.govtubitak.gov.tr Research has consistently shown that the activity of pediocin is unaffected by significant heat challenges. For instance, a pediocin-like bacteriocin produced by Pediococcus pentosaceus ST3Ha retained full activity after being heated to 100°C for 120 minutes and even after autoclaving at 121°C for 15 to 20 minutes. researchgate.net Another study on a similar bacteriocin, Pediocin F, confirmed its stability after boiling for 15 minutes and autoclaving at 121°C for 15 minutes. tubitak.gov.trscispace.com This resilience extends to various storage conditions. In frozen meat, pediocin levels remained high for over three months, whereas activity diminished over several days at refrigerated (7°C) and ambient (25°C) temperatures, a decline attributed more to enzymatic degradation within the meat matrix than to thermal instability itself. iastatedigitalpress.comiastate.edu
Table 1: Effect of Heat Treatment on this compound Activity
| Treatment Condition | Duration | Result on Antimicrobial Activity | Reference |
|---|---|---|---|
| Boiling | 15 minutes | Stable | tubitak.gov.trscispace.com |
| Heating at 100°C | 120 minutes | No change in activity | researchgate.net |
| Autoclaving (121°C) | 15-20 minutes | No change in activity | tubitak.gov.trresearchgate.netscispace.com |
| Storage at 7°C | 15 days | Activity decreased | iastatedigitalpress.comiastate.edu |
| Storage at 25°C | 4 days | Activity decreased | iastatedigitalpress.comiastate.edu |
| Frozen Storage | 3 months | Activity remained high | iastatedigitalpress.comiastate.edu |
Effects of Enzymes and Chemical Agents on Activity
The proteinaceous nature of this compound is definitively confirmed by its sensitivity to various proteolytic enzymes. tubitak.gov.trresearchgate.netscispace.com Treatment with proteases such as trypsin, pepsin, chymotrypsin, pronase E, and proteinase K leads to the inactivation of its antimicrobial function. nih.govresearchgate.net This susceptibility to proteolytic degradation is a key characteristic of its peptide structure. iastate.edu
Conversely, this compound demonstrates high resistance to a range of other enzymes and chemical agents. Its activity is not compromised by treatment with α-amylase, lipase, lysozyme, phospholipase C, DNase, or RNase. nih.govresearchgate.net This indicates that lipid and carbohydrate moieties are not essential for its function. tubitak.gov.trscispace.com Furthermore, the bacteriocin maintains its stability in the presence of various chemical agents, including surfactants like Sodium dodecyl sulfate (B86663) (SDS), Tween 20, and Tween 80, as well as the chelating agent EDTA and the denaturant urea. researchgate.net The binding of this compound to target cells is also not prevented by pre-treating the cells with SDS or guanidine-HCl, suggesting the binding mechanism is robust. researchgate.net
Table 2: Sensitivity of this compound to Various Enzymes and Chemicals
| Agent | Type | Effect on Activity | Reference |
|---|---|---|---|
| Enzymes | |||
| Trypsin | Protease | Inactivated | nih.gov |
| Pepsin | Protease | Inactivated | nih.gov |
| Chymotrypsin | Protease | Inactivated | nih.gov |
| Proteinase K | Protease | Inactivated | nih.gov |
| Papain | Protease | Inactivated | nih.gov |
| Pronase E | Protease | Inactivated | nih.gov |
| α-Amylase | Glycoside Hydrolase | No effect | researchgate.net |
| Lipase | Esterase | No effect | nih.gov |
| Lysozyme | Glycoside Hydrolase | No effect | nih.gov |
| Phospholipase C | Lipase | No effect | nih.gov |
| DNase | Nuclease | No effect | nih.gov |
| RNase | Nuclease | No effect | nih.gov |
| Chemicals | |||
| SDS | Surfactant | No effect | researchgate.net |
| Tween 20 | Surfactant | No effect | researchgate.net |
| Tween 80 | Surfactant | No effect | researchgate.net |
| Urea | Denaturant | No effect | researchgate.net |
| EDTA | Chelator | No effect | researchgate.net |
Mechanisms of Bacterial Resistance to this compound
While this compound is effective against a range of Gram-positive bacteria, the development of resistance is a notable concern, particularly in pathogens like Listeria monocytogenes. srce.hr The mechanism of resistance is not straightforward and does not appear to stem from a simple failure of the bacteriocin to attach to the bacterial cell. researchgate.net Studies have shown that this compound adsorbs to both sensitive and resistant Gram-positive bacteria, indicating that the initial binding event still occurs in resistant strains. researchgate.net
The current understanding suggests that resistance involves an adaptation of the bacterial cell membrane. asm.org The mode of action for this compound involves an initial binding to the cell surface, potentially involving lipoteichoic acids as non-specific receptors, followed by interaction with a specific receptor (the mannose phosphotransferase system, Man-PTS) which facilitates membrane permeabilization and cell death. researchgate.netconicet.gov.ar It is hypothesized that resistance mechanisms interfere with the steps following the initial binding, preventing the functional disintegration of the membrane. researchgate.netasm.org This could involve alterations in membrane composition or the functionality of the receptor complex, thereby preventing pore formation. The potential for pathogens to develop resistance highlights the consideration for strategies such as using bacteriocins in rotation to maintain efficacy in practical applications. srce.hr
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 135570076 |
| Trypsin | 96023531 |
| Pepsin | 6434460 |
| Chymotrypsin | 96023538 |
| Pronase | 96025255 |
| Proteinase K | 135342171 |
| Papain | 96025243 |
| α-Amylase | 96025261 |
| Lipase | 96025251 |
| Lysozyme | 96025244 |
| Phospholipase C | 96025254 |
| Deoxyribonuclease I | 96025245 |
| Ribonuclease A | 96025246 |
| Sodium dodecyl sulfate | 3423265 |
| Polysorbate 20 (Tween 20) | 14773 |
| Polysorbate 80 (Tween 80) | 14774 |
| Urea | 1176 |
| EDTA | 6049 |
Bioprocess Development for Pediocin Ach Production and Recovery
Optimization of Fermentation Conditions for Enhanced Pediocin AcH Yield
The production of this compound is intricately linked to the growth of the producing microorganism, typically Pediococcus acidilactici. Consequently, optimizing fermentation conditions is paramount for maximizing the yield of this bacteriocin (B1578144). Key factors that significantly influence production include the composition of the growth medium, pH, temperature, and aeration.
Nutritional Requirements and Carbon Source Influence (e.g., Sucrose)
The composition of the fermentation medium plays a critical role in both cell growth and this compound biosynthesis. While complex media like MRS and TGE broth are commonly used, studies have shown that a relatively simple TGE broth, containing components like Trypticase, glucose, and yeast extract, can yield higher levels of this compound compared to MRS broth, even if the latter supports greater biomass. researchgate.netrsc.org For instance, P. acidilactici H produces significantly more this compound in TGE broth. researchgate.net
The choice of carbon source is a crucial factor. Among various carbohydrates, glucose and sucrose (B13894) have been identified as yielding the highest levels of this compound. researchgate.netnih.gov Specifically, sucrose has been highlighted as a particularly effective carbon source for this compound production, especially in conditions where the final pH of the medium is below 4.0. nih.govresearchgate.net This suggests that the type of sugar available directly influences the metabolic pathways leading to bacteriocin synthesis. In some cases, fructose (B13574) has also been shown to be a suitable carbon source for pediocin production by certain strains. sci-hub.st
The following table summarizes the influence of different carbon sources on this compound production by Pediococcus acidilactici H.
| Carbon Source | Relative this compound Production | Relative Cell Mass |
| Glucose | High | High |
| Sucrose | High | High |
| Fructose | Lower | Lower |
| Galactose | Lower | Lower |
| Lactose | Lower | Lower |
| Maltose | Lower | Lower |
This table is based on findings that glucose and sucrose support the highest production levels of this compound and cell mass. researchgate.netnih.gov
Effect of Culture pH and Temperature on Production
Both pH and temperature are critical environmental parameters that must be carefully controlled for optimal this compound production. Generally, pediocin production is favored at temperatures between 30°C and 40°C, with an optimal growth temperature for many Pediococcus acidilactici strains around 37°C or 40°C. researchgate.netnih.gov However, some studies have shown maximal production at temperatures as high as 45°C for specific strains. sci-hub.st
The pH of the culture medium has a profound effect on this compound yield. Production is often initiated as the pH of the medium drops due to the accumulation of lactic acid. A low final pH, typically between 3.6 and 3.7, is associated with high pediocin production. researchgate.netsemanticscholar.org In fact, this compound production is negligible if the pH of the medium is maintained at 5.0 or above. asm.orgnih.gov This suggests that the acidic environment is not only a result of fermentation but also a trigger or a necessary condition for efficient bacteriocin synthesis or release. The initial pH of the medium also plays a role, with an initial pH of 6.5 often leading to maximum production after incubation. researchgate.netsci-hub.st
| Parameter | Condition | Effect on this compound Production |
| Temperature | 30-37°C | Optimal for many strains researchgate.netnih.gov |
| 40°C | Reduction in production for some strains researchgate.net | |
| 45°C | Optimal for specific strains sci-hub.st | |
| Initial pH | 6.5 | Often optimal for subsequent production researchgate.netsci-hub.st |
| Final pH | < 5.0 | Essential for significant production asm.orgnih.govnih.gov |
| 3.6 - 3.7 | Associated with high yields researchgate.netsemanticscholar.org |
This table synthesizes data on the optimal temperature and pH conditions for this compound production based on multiple studies.
Impact of Aeration and Anaerobic Environment
The influence of oxygen on this compound production is complex and appears to be strain-dependent. While Pediococcus species are generally considered microaerophilic, preferring anaerobic conditions for growth, some studies indicate that controlled aeration can enhance pediocin production. jmb.or.kr
For certain strains, anaerobic cultivation results in very low pediocin yields, and fully aerobic conditions are also unfavorable. nih.govresearchgate.net The highest concentration of pediocin is often achieved under semi-aerobic conditions, suggesting a direct effect of dissolved oxygen on the metabolic pathways associated with pediocin biosynthesis, independent of biomass increase. nih.govresearchgate.net However, other reports suggest that for some strains, anaerobic conditions are superior to aerobic ones for bacteriocin production. jmb.or.kr Furthermore, agitation, which increases aeration, has been shown to have variable effects, with some studies indicating increased production up to a certain point, beyond which it becomes detrimental. rsc.org This highlights the need to optimize aeration and agitation for each specific production system.
Timing of Production (e.g., Late Exponential/Early Stationary Phase)
This compound production generally follows primary metabolite kinetics, meaning its synthesis is closely associated with the growth of the producing bacteria. nih.gov The bacteriocin is typically detected in the fermentation broth during the late exponential phase of growth and reaches its maximum concentration in the early stationary phase. nih.govjmb.or.kr For example, with Pediococcus acidilactici H, significant amounts of this compound are detected after the culture enters the late exponential phase, and production continues even after the cells have reached the stationary phase. nih.gov This production pattern suggests that the synthesis of this compound is triggered as cell density increases and the environment becomes more competitive, possibly as a mechanism to inhibit the growth of other microorganisms.
Methodologies for this compound Purification and Concentration
Following fermentation, the recovery of this compound from the complex culture broth is a critical step. Effective purification and concentration methods are necessary to obtain a product with high specific activity suitable for various applications.
Adsorption-Desorption Strategies (e.g., pH-mediated)
A widely used and effective method for the initial recovery and partial purification of this compound is pH-mediated adsorption-desorption. jmb.or.krresearchgate.netnih.gov This technique leverages the cationic nature of the pediocin molecule and its interaction with the cell surface of the producer organism.
The process involves the following steps:
Adsorption: At a neutral or slightly alkaline pH (around 6.0), the positively charged this compound molecules adsorb to the negatively charged cell surface of the Pediococcus cells. researchgate.netoup.com This allows for the separation of the bacteriocin from the bulk of the culture supernatant.
Cell Harvesting: The cells, with the adsorbed pediocin, are harvested by centrifugation.
Desorption: The harvested cells are then resuspended in a solution at a low pH (typically around 2.0-2.5) and often containing a high salt concentration (e.g., 1 M NaCl). nih.gov The acidic conditions alter the charge of the pediocin and/or the cell surface, causing the bacteriocin to desorb from the cells and go into the solution.
Final Separation: A final centrifugation step separates the cells, leaving a cell-free supernatant that is enriched with partially purified this compound.
This method is advantageous as it is relatively simple, rapid, and allows for the concentration of the bacteriocin from a large volume of culture broth. jmb.or.krnih.govspkx.net.cn It serves as an effective initial step, often followed by other chromatographic techniques for further purification. nih.govspkx.net.cn
Precipitation Techniques (e.g., Ethanol)
Precipitation is a fundamental downstream processing step utilized to concentrate and partially purify this compound from the culture supernatant. This technique exploits the altered solubility of the peptide under different solvent or salt concentrations. Common methods include precipitation with organic solvents like ethanol (B145695) or by salting-out with agents such as ammonium (B1175870) sulfate (B86663).
Ethanol precipitation is an effective method for recovering pediocin. The process typically involves adding cold ethanol to the cell-free supernatant, which reduces the dielectric constant of the solution, thereby decreasing the solubility of the protein and causing it to precipitate. wikipedia.org For pediocin PA-1, which shares an identical amino acid sequence with this compound, precipitation with cold ethanol has been shown to recover approximately 32% of the bacteriocin from culture supernatants. scispace.com In some protocols, ethanol precipitation is part of a multi-step purification strategy. For instance, a procedure involving ethanol precipitation, followed by preparative isoelectric focusing and ultrafiltration, has been developed for pediocin PA-1, which advantageously avoids chromatographic steps where the bacteriocin might be lost due to adhesion to the column matrix. scispace.comnih.gov This combined approach has been reported to yield very pure bacteriocin preparations with high final yields. nih.govscielo.brresearchgate.net One study reported a recovery of over 90% for this compound using such a method. scielo.br
Ammonium sulfate precipitation is another widely used technique. It involves adding high concentrations of the salt to the bacteriocin-containing solution. The salt ions compete with the protein for water molecules, leading to decreased protein solubility and subsequent precipitation. This method was used in a four-step purification protocol for pediocin PA-1, starting with ammonium sulfate precipitation, which resulted in a four-fold concentration and a 40% recovery of activity in the initial step. scispace.com However, the efficiency of ammonium sulfate precipitation can be variable, with yields sometimes being low. asm.org Reports indicate that yields for pediocin PA-1 can average around 40% but can also be inconsistent, as the precipitate can be difficult to collect fully by centrifugation. asm.org
Table 1: Comparison of Precipitation Techniques for Pediocin Recovery
| Precipitation Method | Reagent | Typical Recovery/Yield | Notes | Source(s) |
|---|---|---|---|---|
| Solvent Precipitation | Cold Ethanol | ~32% | Used to concentrate pediocin PA-1 from supernatant. | scispace.com |
| Solvent Precipitation | Ethanol | >90% | Part of a multi-step process including isoelectric focusing and ultrafiltration for this compound. | scielo.br |
| Salting Out | Ammonium Sulfate | ~40% | Initial concentration step; yields can be variable and sometimes low. | scispace.comasm.org |
Chromatographic and Ultrafiltration Approaches
Following initial concentration steps like precipitation, chromatographic and filtration techniques are employed to achieve high-purity this compound. These methods separate the bacteriocin from other components based on differences in physical and chemical properties such as size, charge, and hydrophobicity.
Chromatographic Methods:
A variety of chromatographic techniques are used in succession to purify this compound.
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since this compound is a cationic peptide, cation-exchange chromatography is commonly used. scielo.brscispace.comasm.org In one protocol, after ammonium sulfate precipitation, the sample was subjected to a cation exchanger, which increased the specific activity by more than 600-fold with a recovery of about 40%. scispace.com A rapid, large-scale purification procedure uses a cation-exchange column as the first step, applying the bacterial culture directly to the column. Cationic bacteriocins bind to the column and are subsequently eluted with a high salt concentration (e.g., 1 M NaCl). asm.org
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity. It was used as a third step in a purification scheme for pediocin PA-1, following ammonium sulfate precipitation and cation-exchange chromatography. scispace.com Binding to an Octyl-Sepharose column and eluting with 70% ethanol resulted in a 13,000-fold increase in specific activity. scispace.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the final polishing of this compound, yielding a highly purified product. ijcmas.com It separates molecules based on their hydrophobicity. In several studies, RP-HPLC was the final step, resulting in a bacteriocin preparation pure enough for amino acid sequencing. iastate.eduoup.com For example, after initial purification, this compound was purified to >95% purity using two cycles of reverse-phase HPLC, eluting with a gradient of 2-propanol. iastate.edu
Ultrafiltration and Diafiltration:
Ultrafiltration (UF) is a membrane filtration process that separates molecules based on size. It is widely used to concentrate bacteriocins from fermentation broth and to remove small molecules. asm.orgasm.org
A study on recombinant pediocin PA-1 used ultrafiltration as the final purification step after a fusion protein was cleaved, resulting in a 75% yield. researchgate.net
In combination with other techniques, ultrafiltration is highly effective. A protocol combining ethanol precipitation, preparative isoelectric focusing, and ultrafiltration reported that all pediocin activity was retained during the UF step. scispace.com
Table 2: Summary of Chromatographic and Ultrafiltration Findings for Pediocin Purification
| Technique | Key Parameters | Purpose | Outcome/Yield | Source(s) |
|---|---|---|---|---|
| Cation-Exchange Chromatography | Elution with 1 M NaCl | Capture of cationic pediocin | >600-fold increase in specific activity | scispace.com |
| Hydrophobic Interaction | Octyl-Sepharose column, elution with 70% ethanol | Purification based on hydrophobicity | ~13,000-fold increase in specific activity | scispace.com |
| Reverse-Phase HPLC | 2-propanol gradient | Final polishing | >95% purity | iastate.edu |
| Ultrafiltration | 10 kDa MWCO membrane | Concentration and purification | 71.6% recovery (in a UF-NF system) | researchgate.net |
| Ultrafiltration | Not specified | Recovery of recombinant pediocin | 75% yield | researchgate.net |
Biotechnological Research Applications of Pediocin Ach
Applications in Food Biopreservation Systems
The primary application of Pediocin AcH in biotechnology lies in food preservation, where it can be utilized in several ways to enhance the safety and shelf-life of various products. nih.gov
Direct Integration into Food Matrices
One of the primary methods for utilizing this compound is its direct addition to food products. nih.gov This approach involves incorporating a purified or semi-purified form of the bacteriocin (B1578144) into the food matrix to inhibit the growth of susceptible microorganisms. Research has shown that the direct application of this compound can be effective in various food systems. nih.gov However, the efficacy can be influenced by the food's composition; for instance, pediocin activity can be reduced in the presence of fats and proteins due to binding, which may necessitate the use of emulsifiers or encapsulation techniques to enhance its antimicrobial effect. nih.govsci-hub.se Studies have demonstrated that encapsulating this compound in liposomes can increase its recovery and effectiveness in both meat and dairy-based slurries. nih.govsci-hub.se
The stability of this compound is a key factor in its direct application. It has been shown to persist in sterile ground meat for extended periods, with its stability being temperature-dependent. For example, it can last for up to 4 days at 25°C, 15 days at 7°C, and over 3 months in frozen samples. iastate.eduiastatedigitalpress.com This stability underscores its potential for practical use in refrigerated and frozen food products. iastate.eduiastatedigitalpress.com
In Situ Production by Bacteriocinogenic Strains in Fermented Foods
An alternative to direct addition is the in situ production of this compound by introducing bacteriocin-producing strains, such as Pediococcus acidilactici, directly into the food as a starter culture. nih.govrsc.org This method is particularly well-suited for fermented foods like sausages and dairy products. frontiersin.org The producing strain grows and produces the bacteriocin within the food matrix, providing a continuous antimicrobial effect. nih.govrsc.org
This approach has been shown to be effective in controlling pathogens like Listeria monocytogenes in fermented sausages. frontiersin.orgscispace.comrug.nl The production of pediocin during the fermentation process can inhibit the growth of undesirable bacteria without negatively impacting the fermentation itself. frontiersin.org In some cases, the in situ method has been found to result in lower final pathogen levels compared to the direct addition of purified pediocin, potentially due to the continuous production of the bacteriocin during the late logarithmic growth phase of the starter culture. frontiersin.org
Efficacy in Meat and Dairy Product Preservation
This compound has demonstrated significant potential for the preservation of both meat and dairy products. iastate.eduresearchgate.net Its potent anti-listerial activity makes it particularly valuable for these food categories, which are often susceptible to contamination by Listeria monocytogenes. iastatedigitalpress.comdergisi.org
In meat products, this compound has been shown to effectively reduce the growth of L. monocytogenes in items like ground meat, frankfurters, and other cooked sausages. frontiersin.orgresearchgate.net Its application can be as a direct additive or through the use of pediocin-producing starter cultures in fermented meat products. nih.gov The bacteriocin's stability under various storage conditions, including refrigeration and freezing, further enhances its utility in meat preservation. iastate.eduiastatedigitalpress.com
In the dairy sector, this compound is a promising biopreservative due to its stability in aqueous solutions, its effectiveness over a wide pH range, and its resistance to heat and freezing. researchgate.netnih.gov It has been successfully used to control L. monocytogenes in products such as cottage cheese, cream, and cheese sauce. researchgate.netnih.gov The use of pediocin is particularly advantageous in dairy products where the use of broad-spectrum bacteriocins like nisin might inhibit the lactic acid starter cultures necessary for fermentation. dergisi.org
Synergistic Antimicrobial Strategies with this compound
To enhance the antimicrobial efficacy of this compound and broaden its application, researchers have explored its use in combination with other preservation technologies and antimicrobial compounds. This "hurdle technology" approach, where multiple preservation methods are combined, can create a more robust and effective system for controlling microbial growth. iastatedigitalpress.com
Combination with Non-Thermal Technologies (e.g., High Hydrostatic Pressure, Irradiation)
This compound has been found to work synergistically with non-thermal food processing technologies like high hydrostatic pressure (HHP) and irradiation. iastatedigitalpress.comiastate.edu These technologies can sublethally injure microorganisms, making them more susceptible to the action of bacteriocins. iastatedigitalpress.com
Studies have shown that this compound remains stable and active after being subjected to high hydrostatic pressure (up to 100 kpsi) and irradiation (up to 7.0 kGy). iastatedigitalpress.comiastate.eduiastatedigitalpress.com The combination of this compound with HHP has been shown to be more effective in inactivating foodborne pathogens like Listeria innocua, Staphylococcus aureus, and Escherichia coli than either treatment alone. frontiersin.orgnih.govresearchgate.net Similarly, combining pediocin with irradiation has been demonstrated to effectively control L. monocytogenes on frankfurters, with the combination showing a synergistic effect that enhances the inhibition of the pathogen during storage. nih.govnih.gov
Co-application with Other Antimicrobial Compounds
The antimicrobial activity of this compound can also be enhanced when used in conjunction with other antimicrobial compounds. This includes other bacteriocins, as well as chemical preservatives and natural antimicrobials.
Research has demonstrated a synergistic effect when Pediocin PA-1/AcH is combined with the antibiotic colistin (B93849), significantly reducing the concentration of colistin needed to inhibit Gram-negative pathogens like E. coli O157:H7. asm.org This suggests a potential for reducing the required concentrations of conventional antibiotics. asm.org Similarly, combinations of pediocin PA-1 with polymyxin (B74138) E have shown enhanced activity against both L. monocytogenes and E. coli. frontiersin.org
Furthermore, the anti-listerial effects of food additives such as sodium diacetate have been shown to increase when used in combination with pediocin in food slurries. nih.gov This synergistic approach can lead to more effective control of pathogens in various food systems. nih.gov
Interactive Data Table: this compound Research Findings
| Application Area | Key Finding | Food Matrix/System | Target Microorganism | Reference |
| Direct Integration | This compound persists for over 3 months in frozen samples. | Ground Meat | Not specified | iastate.edu, iastatedigitalpress.com |
| Direct Integration | Encapsulation in liposomes increased pediocin recovery by 27.5-28.9%. | Beef Muscle and Tallow Slurries | Listeria monocytogenes | sci-hub.se |
| In Situ Production | Use of pediocin-producing strains resulted in lower final pathogen levels. | Wiener Sausage Exudates | Listeria monocytogenes | frontiersin.org |
| Meat Preservation | This compound reduced L. monocytogenes counts in chicken meat. | Chicken Meat | Listeria monocytogenes | researchgate.net |
| Dairy Preservation | Pediocin PA-1 reduced L. monocytogenes counts. | Cottage Cheese, Cream, Cheese Sauce | Listeria monocytogenes | researchgate.net, nih.gov |
| Synergy with HHP | Combination with HHP achieved an 8-log cycle reduction in bacterial viability. | Peptone Solution | Various foodborne bacteria | nih.gov |
| Synergy with Irradiation | Combination of 6,000 AU of pediocin and 2.3 kGy irradiation was effective for 12 weeks at 4 or 10°C. | Frankfurters | Listeria monocytogenes | nih.gov, nih.gov |
| Synergy with Other Compounds | Combination with colistin significantly reduced the required colistin concentration. | Laboratory Media | E. coli O157:H7 | asm.org |
Novel Delivery Systems for this compound
The direct application of the bacteriocin this compound in various environments, particularly in the food industry, can be limited by factors such as its interaction with food components, enzymatic degradation, and a restricted duration of action. nih.govresearchgate.net To overcome these limitations and enhance its efficacy, researchers are actively exploring novel delivery systems. These systems aim to protect the peptide, ensure its stability, and provide controlled or targeted release, thereby prolonging its antimicrobial activity. nih.goviastate.edu The primary strategies being investigated involve encapsulation within lipid- or polymer-based structures and attachment to the surface of nanoparticles. nih.govmdpi.com These advanced delivery methods not only improve the stability and application efficiency of this compound but also open up new possibilities for its use as a biopreservative and therapeutic agent. iastate.edunih.gov
Encapsulation Technologies (e.g., Liposomes)
Encapsulation is a prominent strategy for the controlled delivery of bacteriocins like this compound. researchgate.net Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, are particularly well-suited for this purpose. nih.goviastate.edu Their structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, and they are biodegradable and nontoxic. nih.goviastate.edu The encapsulation of this compound within liposomes has been shown to protect it from inactivation by proteases and to prevent it from binding nonspecifically to food components, thus preserving its antimicrobial potency for extended periods. nih.gov
Research into liposomal delivery of this compound has yielded promising results. For instance, pediocin incorporated into phosphatidylcholine liposomes demonstrated significant antimicrobial activity against various Listeria species. iastate.edu Studies have shown that phosphatidylcholine-based nanovesicles loaded with this compound exhibit high entrapment efficiency, reaching up to 80-89%, and maintain high stability and antimicrobial activity. nih.govresearchgate.net The effectiveness of these liposomal systems can be influenced by various formulation and process parameters. Research has indicated that the size of the nanoliposomes is affected by the concentration of phospholipids (B1166683) and the parameters of sonication, such as amplitude and duration. researchgate.net An increase in phospholipid concentration tends to increase liposome (B1194612) size, while higher sonication amplitude and time lead to smaller vesicles. researchgate.net
Comparative studies have evaluated different encapsulation methods to identify the most effective system for the slow release of pediocin. One study compared pediocin-loaded nanoliposomes (made from lecithin (B1663433) or phosphatidylcholine), alginate-guar gum capsules, and a hybrid system combining the two. researchgate.net The findings revealed that encapsulated pediocin was consistently more effective at inhibiting bacterial growth than the free peptide. researchgate.net The hybrid capsules, which integrated pediocin-loaded phosphatidylcholine nanoliposomes within an alginate-guar gum matrix, proved to be the superior delivery system for achieving the controlled release of the bacteriocin. researchgate.net
Interactive Table: Research Findings on Liposomal Encapsulation of Pediocin
| Wall Material | Key Findings | Entrapment Efficiency | Reference |
| Phosphatidylcholine | High antimicrobial activity and stability. | 80% | nih.gov |
| Phosphatidylcholine | Nanostructured pediocin showed activity against diverse Listeria spp. | Not Reported | iastate.edu |
| Lecithin, Phosphatidylcholine | Hybrid alginate-nanoliposome system provided the best controlled release. | Not Reported | researchgate.net |
| Liposome (unspecified) | Encapsulated pediocin from Pediococcus pentosaceus retained 50% activity and showed stability. | 89% | researchgate.net |
Functionalization with Nanoparticles (e.g., Gold Nanoparticles)
Functionalizing nanoparticles with this compound represents another innovative approach to enhance its antimicrobial efficacy, particularly for surface decontamination. frontiersin.orgresearcher.life Gold nanoparticles (GNPs) are frequently used for this purpose due to their stability, tunable surface properties, and biocompatibility. frontiersin.orgd-nb.info The process typically involves conjugating the pediocin peptide to citrate-capped anionic GNPs, which allows for stable loading. frontiersin.org
A significant area of research has been the development of gold nanocomposites functionalized not only with this compound but also with other molecules to achieve targeted action. frontiersin.orgresearcher.life In one study, a novel gold nanocomposite was synthesized by functionalizing GNPs with both this compound and the Listeria Adhesion Protein (LAP). mdpi.comfrontiersin.orgresearcher.life This dual-functionalization aimed to specifically target and inactivate Listeria monocytogenes. frontiersin.org
Characterization using transmission electron microscopy (TEM) revealed the size of the initial citrate-stabilized GNPs to be approximately 20 nm, while the final GNP-Pediocin-LAP nanoconjugates were about 40 nm in size. frontiersin.orgresearcher.life Spectroscopic analysis confirmed the successful loading of the proteins onto the nanoparticles. frontiersin.orgresearcher.life The resulting nanoconjugates demonstrated significantly enhanced antilisterial and antibiofilm activities compared to this compound alone or GNPs functionalized with only pediocin. frontiersin.orgresearcher.life The GNP-Pediocin-LAP conjugate showed a 1.5 log10 CFU/mL higher reduction in L. monocytogenes counts and was 24-31% more effective in reducing biofilm counts after 24 and 48 hours, respectively. frontiersin.orgresearcher.life Furthermore, these nanoconjugates proved highly effective for surface decontamination, successfully inactivating L. monocytogenes on both agar (B569324) surfaces and a miniature industrial conveyor belt system, highlighting their potential for use in food production facilities. frontiersin.orgresearchgate.net
Interactive Table: Research Findings on Gold Nanoparticle Functionalization with this compound
| Nanoparticle System | Size | Key Findings | Reference |
| Gold Nanoparticle (GNP) | ~20 nm | Stable core for conjugation. | frontiersin.orgresearcher.life |
| GNP-Pediocin conjugate | ~40 nm | Demonstrated antilisterial and antibiofilm activity. | frontiersin.orgresearcher.life |
| GNP-Pediocin-LAP conjugate | ~40 nm | Showed higher antilisterial and antibiofilm activities compared to GNP-Pediocin or Pediocin alone. Effective surface decontaminant. | nih.govfrontiersin.orgresearcher.life |
Advanced Research Perspectives and Engineering of Pediocin Ach
Genetic Engineering and Molecular Modification of Pediocin AcH
The genetic basis for this compound production is well-characterized, residing within the papABCD operon. This operon encodes the this compound structural gene (papA), along with genes responsible for immunity (papB) and secretion (papC and papD). nih.govasm.org This genetic knowledge has paved the way for various molecular modifications to alter and improve the bacteriocin's properties.
Site-Directed Mutagenesis and Chimeric Protein Design for Altered Activity
Site-directed mutagenesis has been a key tool in elucidating the structure-function relationship of this compound. By systematically substituting specific amino acids, researchers have identified critical residues for its bactericidal activity. For instance, studies have shown that all four cysteine residues (C9, C14, C24, and C44) are essential for its function. nih.gov Mutations at conserved residues within the pediocin-like family of bacteriocins, such as those in the N-terminal region, have also been shown to impact activity. nih.govresearchgate.net Notably, a K11E substitution mutant displayed approximately 2.8-fold higher activity against Listeria innocua Lin11, demonstrating the potential to enhance potency through single amino acid changes. nih.gov
Chimeric protein design, which involves combining domains from different bacteriocins, has also been explored to create novel molecules with altered or enhanced activity. asm.org By fusing the N-terminal half of enterocin (B1671362) A with the C-terminal half of pediocin PA-1 (which has an identical amino acid sequence to this compound), a chimeric bacteriocin (B1578144) with increased activity against a Leuconostoc lactis strain was developed. asm.org Further innovation through DNA shuffling of the N-terminal domain of pediocin PA-1 with corresponding regions from ten other class IIa bacteriocins yielded mutants with significantly improved antimicrobial activity against various spoilage-causing lactic acid bacteria. asm.org
Table 1: Examples of this compound Mutants and Chimeras with Altered Activity
| Modification | Description | Effect on Activity | Reference |
|---|---|---|---|
| K11E Mutant | Site-directed mutagenesis leading to a single amino acid substitution. | ~2.8-fold higher activity against Listeria innocua Lin11. | nih.gov |
| Cysteine Mutants (C9R, C14S, C14Y, C24S, C44W) | Substitution of cysteine residues. | Complete inactivation against several sensitive strains. | nih.gov |
| Enterocin A-Pediocin PA-1 Chimera (EP) | Fusion of the N-terminal half of enterocin A with the C-terminal half of pediocin PA-1. | Increased activity against a Leuconostoc lactis strain. | asm.org |
| DNA Shuffled Mutants | Shuffling of four regions in the N-terminal half of pediocin PA-1 with sequences from 10 other class IIa bacteriocins. | Some mutants showed higher activity against various lactic acid bacteria, including Lactobacillus, Pediococcus, and Carnobacterium species. | asm.org |
Heterologous Expression of this compound in Non-Native Hosts (e.g., Escherichia coli, Lactobacillus species, Bacillus subtilis)
To overcome the low yields of this compound from its native producer, Pediococcus acidilactici, researchers have explored its expression in various heterologous hosts. cdnsciencepub.comfrontiersin.org
Escherichia coli : E. coli has been a workhorse for the heterologous expression of this compound. frontiersin.orgnih.govbiorxiv.org A significant breakthrough was the successful production of active this compound by fusing it to a carrier protein like maltose-binding protein (MBP) or thioredoxin (Trx). cdnsciencepub.comnih.gov This approach facilitates high-level expression and purification. For instance, expressing pediocin PA-1 as a Trx-fusion protein in E. coli resulted in expression levels of 20-30 mg/L in shake-flask experiments. cdnsciencepub.com Furthermore, active this compound has been produced in E. coli as a fusion with NusA tag, yielding soluble protein with high efficiency. biorxiv.org The use of periplasmic leaky E. coli strains has also enabled the secretion of active MBP-pediocin AcH chimeric proteins into the culture medium, simplifying downstream processing. nih.gov
Lactobacillus species : As food-grade bacteria, Lactobacillus species are attractive hosts for producing food preservatives like this compound. itmedicalteam.plnih.gov this compound has been successfully expressed in Lactobacillus plantarum and Lactococcus lactis. itmedicalteam.plnih.gov In one instance, a strain of L. plantarum isolated from cheese was found to naturally produce this compound. nih.gov This is significant because the production of this compound by this L. plantarum strain was not as sensitive to the final pH of the medium as it is in its native producer, which could be advantageous for industrial applications. nih.gov
Bacillus subtilis : B. subtilis is another promising host due to its high secretion capacity and status as a generally recognized as safe (GRAS) organism. researchgate.netmdpi.com Active pediocin has been successfully expressed and secreted in B. subtilis without the need for the accessory transport proteins (PedC/D), which is a significant advantage over other systems. researchgate.netresearchgate.net This was achieved by fusing the mature pediocin peptide to a signal peptide, leading to direct secretion of the active bacteriocin. researchgate.net
Table 2: Heterologous Expression Systems for this compound
| Host Organism | Expression Strategy | Key Findings | Reference(s) |
|---|---|---|---|
| Escherichia coli | Fusion with Maltose-Binding Protein (MBP) | Secretion of active chimeric protein into the periplasm and culture medium. | nih.gov |
| Escherichia coli | Fusion with Thioredoxin (Trx) | High-level expression (20-30 mg/L) of active pediocin. | cdnsciencepub.com |
| Escherichia coli | Fusion with NusA tag | Production of soluble, active pediocin with high efficiency. | biorxiv.org |
| Lactobacillus plantarum | Natural producer isolated from cheese | Production of this compound with less pH sensitivity than the native producer. | nih.gov |
| Lactococcus lactis | Expression under a lactococcal promoter | Successful expression, though sometimes at lower levels. | itmedicalteam.pl |
| Bacillus subtilis | Secretory expression without accessory proteins | Direct secretion of active pediocin into the supernatant. | researchgate.netresearchgate.net |
Rational Protein Engineering for Enhanced or Modified Antimicrobial Properties
Rational protein engineering aims to improve specific properties of this compound, such as its stability and antimicrobial spectrum, based on an understanding of its structure and function. researchgate.netrug.nl By creating targeted mutations, researchers have been able to enhance certain characteristics of the bacteriocin.
One area of focus has been improving the stability of this compound. For example, methionine-free variants of pediocin PA-1 have been created by replacing Met31 with hydrophobic amino acids like alanine, leucine, or isoleucine. These variants exhibited higher storage stability without a significant loss of activity. scispace.com Another study focused on enhancing thermal stability by introducing a third disulfide bond through dual cysteine mutations. researchgate.net
Efforts to broaden the antimicrobial spectrum have also been a key objective. As mentioned earlier, creating chimeric proteins by swapping domains with other bacteriocins, like enterocin A, has successfully expanded the activity profile of pediocin. asm.org Furthermore, techniques like NNK scanning, which involves replacing each native codon with a triplet oligonucleotide to generate a wide range of mutations at each position, have been used to systematically map essential and variable residues. nih.govasm.org This comprehensive approach provides a roadmap for future engineering efforts to develop improved peptides capable of acting on resistant bacterial strains. asm.org
Biochemical Basis of this compound Non-Immunogenicity
A significant advantage of this compound for potential applications in food and medicine is its non-immunogenic nature. nih.govnottingham.ac.ukresearchgate.net Studies involving the immunization of mice and rabbits with partially purified this compound, even when conjugated to a carrier protein like bovine serum albumin, failed to elicit an immune response as determined by immunoblotting. nih.gov
The biochemical basis for this lack of immunogenicity is likely multifactorial. As a relatively small peptide (44 amino acids), it may be less likely to be recognized by the immune system compared to larger proteins. oup.com Additionally, its rapid hydrolysis by gastric proteolytic enzymes means it is quickly broken down in the digestive system, reducing the opportunity for it to interact with and stimulate an immune response. researchgate.net This inherent non-immunogenicity, coupled with its non-toxic nature, strongly supports its potential for safe use as a food preservative. nih.govnottingham.ac.uk
Molecular Dynamics Simulations in this compound Structural Studies
Molecular dynamics (MD) simulations have become a powerful tool for investigating the structure, dynamics, and stability of this compound at an atomic level. researchgate.netnih.gov These computational studies complement experimental data by providing insights into the behavior of the peptide in different environments, such as in solution or interacting with a model cell membrane. nih.govacs.orgoup.com
MD simulations have been used to assess the thermal stability of pediocin PA-1 and its mutants. researchgate.netnih.gov For example, simulations were used to evaluate the stability of mutant peptides designed to contain an extra disulfide bond at various temperatures. researchgate.net These studies can predict how mutations might affect the structural integrity and flexibility of the peptide, including the maintenance of its α-helical structure, which is crucial for its antimicrobial activity. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and secondary structure content (DSSP), researchers can gain a detailed understanding of how engineering efforts impact the peptide's stability. researchgate.net MD simulations have also been employed to model the interaction of pediocin-like bacteriocins with lipid bilayers, providing insights into the mechanism of membrane insertion and pore formation. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
